(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide
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Overview
Description
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of tryptophan, an essential amino acid, and features a benzyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting tryptophan with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected tryptophan is then reacted with an appropriate amine to form the amide bond. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction will produce the free amine form of tryptophan.
Scientific Research Applications
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studies involving protein synthesis and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in peptide synthesis and other applications where precise control over chemical reactions is required.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-tryptophan: Similar in structure but lacks the amide bond.
N-Benzyloxycarbonyl-L-phenylalanine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-Benzyloxycarbonyl-L-tyrosine: Similar protecting group but different amino acid backbone.
Uniqueness
(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is unique due to its specific combination of the benzyloxycarbonyl protecting group and the tryptophan backbone. This combination allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNEEDBMWALFX-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721476 |
Source
|
Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255371-72-3 |
Source
|
Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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